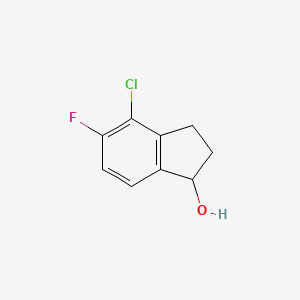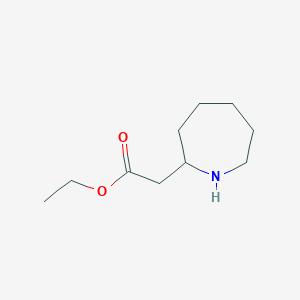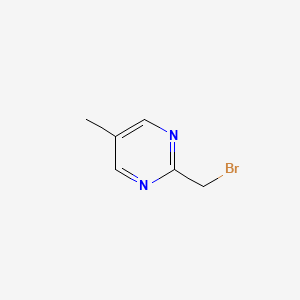
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of a chloro and fluoro substituent on the indanol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indanone derivative, which is then subjected to halogenation reactions to introduce the chloro and fluoro substituents.
Halogenation: The indanone derivative is treated with chlorinating and fluorinating agents under controlled conditions to achieve selective halogenation.
Reduction: The halogenated indanone is then reduced to the corresponding indanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde derivatives.
Reduction: Further reduction can lead to the formation of fully saturated indane derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4-chloro-5-fluoro-2,3-dihydroindane.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2,3-dihydro-1H-inden-1-ol
- 5-Fluoro-2,3-dihydro-1H-inden-1-ol
- 2,3-Dihydro-1H-inden-1-ol
Uniqueness
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and specificity in various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H8ClFO |
|---|---|
Molekulargewicht |
186.61 g/mol |
IUPAC-Name |
4-chloro-5-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8,12H,2,4H2 |
InChI-Schlüssel |
NHWBXNAYAQMYAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1O)C=CC(=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methylimidazo[1,5-a]pyridine-3-carbothioamide](/img/structure/B11907192.png)








